N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide
Description
N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide is a synthetic acetamide derivative characterized by:
- A 3,5-dichlorophenyl group attached to the acetamide nitrogen.
- A piperazine ring linked to the acetamide’s carbonyl group.
- A morpholine sulfonyl substituent on the piperazine.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N4O4S/c17-13-9-14(18)11-15(10-13)19-16(23)12-20-1-3-21(4-2-20)27(24,25)22-5-7-26-8-6-22/h9-11H,1-8,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBUCHUQSYYBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)-piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Pharmacological Implications
The compound is compared to structurally related acetamide derivatives (Table 1), focusing on substituent effects:
Table 1: Structural and Activity Comparison
Analysis of Substituent Effects
Phenyl Substituents
- 3,5-Dichloro (Target & Ev2): Chlorine’s high lipophilicity may enhance membrane permeability compared to 3,5-difluoro (Ev1) or thiazolyl (Ev1) groups. However, excessive lipophilicity could reduce solubility.
Sulfonyl Groups
- Morpholine sulfonyl (Target): The morpholine’s oxygen atoms may enhance solubility and hydrogen-bonding interactions compared to phenylsulfonyl (Ev2) or benzo[d]thiazolyl (Ev1) groups.
- Benzo[d]thiazolyl sulfonyl (Ev1): This bulky, aromatic group in compounds 47–50 correlates with antibacterial/antifungal activity, suggesting sulfonyl group size and electronics critically influence target binding .
Piperazine Linker
The piperazine core is common across analogs. Its flexibility and hydrogen-bonding capacity likely aid interactions with microbial enzymes or receptors.
Biological Activity
N-(3,5-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide is a synthetic compound characterized by its unique molecular structure, which includes a dichlorophenyl moiety, a morpholine sulfonyl group, and a piperazine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(3,5-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
| Molecular Formula | C16H22Cl2N4O4S |
| Molecular Weight | 421.34 g/mol |
| LogP | 4.7 |
Synthesis
The synthesis of this compound typically involves multiple synthetic steps. One common route begins with the reaction of 3,5-dichloroaniline with chloroacetyl chloride to form an intermediate compound, which is then reacted with 4-(morpholine-4-sulfonyl)-piperazine to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies indicate that it may modulate the activity of various enzymes and receptors involved in disease pathways .
Antimicrobial Properties
Research has shown that compounds containing morpholine and piperazine structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains in vitro .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of electron-withdrawing groups like chlorine enhances its potency against certain cancer cell lines .
Case Studies
- Study on Antidiabetic Activity : A study focused on morpholine and piperazine derivatives found that compounds similar to this compound exhibited notable inhibition of α-glucosidase, suggesting potential for use in managing diabetes .
- Research on Neuroprotective Effects : Another study highlighted the neuroprotective effects of related compounds against neurodegenerative diseases like Alzheimer's. The findings indicated that these compounds could inhibit acetylcholinesterase activity, thus enhancing cholinergic transmission .
In Vitro Studies
Recent in vitro studies have demonstrated that this compound significantly inhibits key metabolic enzymes such as:
| Enzyme | Inhibition Concentration (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 201.16 ± 30.84 |
| Butyrylcholinesterase (BChE) | 245.73 ± 51.28 |
| α-glucosidase | 584.20 ± 62.51 |
These results indicate its potential therapeutic applications in treating conditions like diabetes and cognitive disorders .
In Vivo Studies
In vivo studies further support the efficacy of this compound in lowering blood glucose levels and improving insulin sensitivity in diabetic models. These findings suggest that the compound could serve as a promising lead for developing new antidiabetic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
